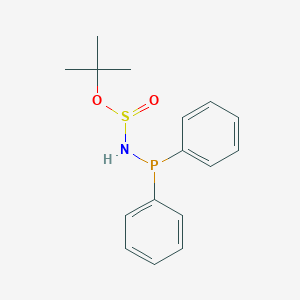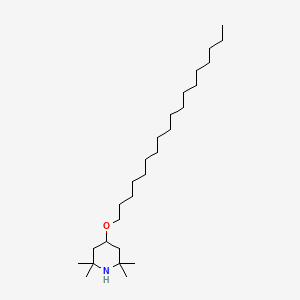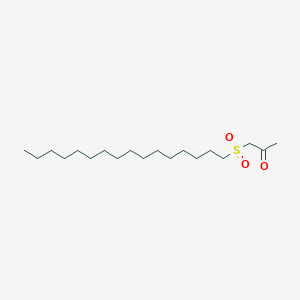
tert-Butyl (diphenylphosphanyl)sulfuramidoite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (diphenylphosphanyl)sulfuramidoite is an organophosphorus compound that features a tert-butyl group, diphenylphosphanyl group, and a sulfuramidoite moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (diphenylphosphanyl)sulfuramidoite typically involves the reaction of tert-butylphosphine with diphenylphosphanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (diphenylphosphanyl)sulfuramidoite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The tert-butyl and diphenylphosphanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products have various applications in catalysis and material science.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (diphenylphosphanyl)sulfuramidoite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of tert-Butyl (diphenylphosphanyl)sulfuramidoite involves its interaction with molecular targets through its phosphanyl and sulfuramidoite groups. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways. The compound’s ability to form stable complexes with metals also plays a crucial role in its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (diphenylphosphanyl)amine
- tert-Butyl (diphenylphosphanyl)oxide
- tert-Butyl (diphenylphosphanyl)thioether
Uniqueness
tert-Butyl (diphenylphosphanyl)sulfuramidoite is unique due to the presence of the sulfuramidoite moiety, which imparts distinct chemical and physical properties. This moiety enhances the compound’s reactivity and stability, making it suitable for various applications in catalysis and material science .
Eigenschaften
CAS-Nummer |
108836-40-4 |
|---|---|
Molekularformel |
C16H20NO2PS |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
[[(2-methylpropan-2-yl)oxysulfinylamino]-phenylphosphanyl]benzene |
InChI |
InChI=1S/C16H20NO2PS/c1-16(2,3)19-21(18)17-20(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3 |
InChI-Schlüssel |
BIZBEICFYMGBIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OS(=O)NP(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14319396.png)

![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
![Pyridine, 2-[[(4-methylphenyl)methyl]thio]-](/img/structure/B14319413.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
arsanium bromide](/img/structure/B14319428.png)

![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)

![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)

![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
